Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

Lipid metabolism HMG-CoA reductase Hyperlipidemia

Researchers requiring a protostane triterpenoid with defined complement inhibition and in vivo bone-protective data face limited options among generic alisol analogs. Alisol A 24-acetate addresses this gap: • Strongest anti-complement activity among natural alisols (IC₅₀ 130 μM, classical pathway) • In vivo bone-protective efficacy in OVX mice (0.5-2 μg/g; P<0.01 at 2 μg/g) • Milder HMG-CoA reductase inhibition vs. alisol B 23-acetate for partial cholesterol synthesis suppression • Induces G2/M arrest and autophagy via PI3K/Akt/mTOR pathway inhibition Supplied with rigorous analytical characterization for reproducible results.

Molecular Formula C32H52O6
Molecular Weight 532.8 g/mol
Cat. No. B12459572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate
Molecular FormulaC32H52O6
Molecular Weight532.8 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3
InChIKeyWXHUQVMHWUQNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol A 24-Acetate Overview


Alisol A 24-acetate (Alisol A 24-monoacetate; CAS 18674-16-3; C₃₂H₅₂O₆; MW 532.76) is a protostane-type triterpenoid isolated from the dried rhizomes of Alisma orientale (Sam.) Juzepcz (Alismataceae) [1]. It is one of the two principal bioactive acetate derivatives found in Alismatis rhizoma alongside alisol B 23-acetate, distinguished by acetylation at the C-24 position of the alisol A scaffold [1]. The compound has been characterized for lipid-modulating, anti-complement, anti-proliferative, and bone-protective activities across multiple in vitro and in vivo models [2].

Why Alisol A 24-Acetate Cannot Be Substituted


Despite sharing a protostane skeleton, alisol A 24-acetate and its closest analogs (alisol B 23-acetate, alisol B, alisol A) exhibit quantitatively distinct pharmacological profiles across multiple target-based and phenotypic assays [1]. The position of the acetate group (C-24 vs. C-23), the oxidation state at C-16, and the presence of the C-13/C-17 double bond collectively dictate differential potency at HMG-CoA reductase, the classical complement pathway, lipoprotein lipase, and cancer cell proliferation endpoints [1][2]. These structural determinants preclude generic substitution; the specific activity profile of alisol A 24-acetate—characterized by moderate HMG-CoA reductase inhibition relative to alisol B 23-acetate, superior anti-complement activity relative to alisol B, and weaker anti-proliferative activity relative to alisol B and alisol B 23-acetate—must be matched to the intended experimental or therapeutic context [1][3].

Quantitative Differentiation Evidence


HMG-CoA Reductase Inhibition Profile

In a direct head-to-head comparison, alisol B 23-acetate inhibited HMG-CoA reductase activity to a greater extent than alisol A 24-acetate, both in vitro (using liver homogenate samples from hyperlipidemic mice) and in vivo [1]. At equivalent dose ranges (0.64, 1.28, and 2.56 mg/kg/day), both compounds reduced serum TC, TG, and LDL-C while elevating HDL-C relative to the hyperlipidemic model group, but the magnitude of HMG-CoA reductase inhibition consistently favored alisol B 23-acetate [1]. Molecular simulation indicated that both alisol acetates bind directly and competitively to HMG-CoA reductase, with the side chain serving as the steering group [1].

Lipid metabolism HMG-CoA reductase Hyperlipidemia Cholesterol

Anti-Complement Activity Comparison

In a direct comparative evaluation of protostane-type triterpenes against the classical complement pathway, alisol A 24-acetate (IC₅₀ = 130 μM) demonstrated greater inhibitory potency than alisol B (IC₅₀ = 150 μM), a 1.15-fold improvement [1]. Both were evaluated alongside alisol B 23-acetate, alisol C 23-acetate, and synthetic derivatives; among the natural congeners, alisol A 24-acetate was the most potent, though less active than the synthetic aldehyde-bearing derivative (IC₅₀ = 47.7 μM) [1].

Complement system Immunomodulation Anti-complement Classical pathway

Anti-Proliferative Activity Ranking

In a panel of three human cancer cell lines (HepG2, MDA-MB-231, MCF-7), alisol A 24-acetate exhibited weaker anti-proliferative activity than both alisol B and alisol B 23-acetate [1]. Alisol B (compound 3) yielded IC₅₀ values of 16.28, 14.47, and 6.66 μM, and alisol B 23-acetate (compound 4) gave values of 18.01, 15.97, and 13.56 μM against HepG2, MDA-MB-231, and MCF-7 cells, respectively [1]. Alisol A 24-acetate (compound 2) and alisol A (compound 1) induced only minimal apoptosis and instead caused G2/M phase delay in HepG2 cells, representing a mechanistically distinct anti-proliferative profile [1].

Cancer cell proliferation Cytotoxicity Structure-activity relationship Protostane triterpenoids

Lipoprotein Lipase Activation Potency

When tested individually and as a ternary mixture for LPL activation, the rank order of potency was: ternary mixture (alisol B + 24A + alisol A, 1:1:1) > alisol A > alisol B > alisol A 24-acetate [1]. This demonstrates that alisol A 24-acetate is the least potent monomeric species for LPL-mediated triglyceride regulation, yet it contributes to a synergistic effect when combined with alisol A and alisol B [1]. Molecular simulation identified that hydroxyl groups at the C-14, C-22, C-28, C-30, and C-31 positions, the ring ether at C-23, and the acetyl group at C-29 are key pharmacophoric elements; the C-30 hydroxyl group was specifically implicated in the synergistic effect of the mixture [1].

Lipoprotein lipase Triglyceride metabolism Synergy Lipid regulation

Bone Loss Prevention in OVX Mice

In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, alisol A 24-acetate administered at 0.5 μg/g and 2 μg/g significantly reduced serum calcium levels relative to untreated OVX controls (P < 0.05 and P < 0.01, respectively) [1]. The compound also suppressed tartrate-resistant acid phosphatase (TRAP) activity, increased serum estradiol and bone alkaline phosphatase (BALP) levels, elevated regulatory T/Th17 cell numbers, and improved bone morphometric parameters [1]. No comparator alisol was tested in this study; the evidence is classified as class-level inference [2].

Osteoporosis Ovariectomy Bone metabolism TRAP activity

Evidence-Backed Application Scenarios


Complement Pathway Immunomodulation

Alisol A 24-acetate is the natural alisol with the strongest anti-complement activity (IC₅₀ = 130 μM vs. alisol B IC₅₀ = 150 μM) against the classical pathway [1]. This makes it the preferred compound for complement inhibition studies where a protostane scaffold is required, particularly in inflammatory disease models involving complement overactivation.

Postmenopausal Osteoporosis Research

Alisol A 24-acetate has demonstrated in vivo efficacy in preventing bone loss in OVX mice at 0.5–2 μg/g, with documented reductions in serum calcium (P < 0.01 at 2 μg/g), inhibition of TRAP activity, and improvement in bone morphometric parameters [1]. No comparable in vivo bone-protective data exist for alisol B, alisol B 23-acetate, or alisol A, positioning alisol A 24-acetate as the sole evidence-supported choice for osteoporosis-related procurement [2].

Moderate HMG-CoA Reductase Inhibition

For hyperlipidemia studies where full HMG-CoA reductase inhibition is undesirable—such as models evaluating partial cholesterol synthesis suppression or combination therapies—alisol A 24-acetate offers a quantitatively milder inhibition profile than alisol B 23-acetate (P < 0.05) while still significantly reducing serum TC, TG, and LDL-C in hyperlipidemic mice [1]. It also contributes synergistically to LPL activation when combined with alisol A and alisol B [2].

Cell Cycle and Autophagy Modulation

Alisol A 24-acetate induces G2/M phase arrest rather than apoptosis in HepG2 cells, in contrast to alisol B and alisol B 23-acetate, which primarily trigger apoptosis [1]. Additionally, alisol A 24-acetate has been shown to induce autophagy in HK-2 renal proximal tubular cells via PI3K/Akt/mTOR pathway inhibition, a mechanism shared with alisol B 23-acetate [2]. These dual capabilities support procurement for studies focused on cytostatic mechanisms and autophagy-mediated cellular stress responses.

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